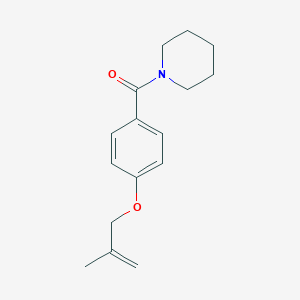![molecular formula C19H22N2O2 B268353 N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B268353.png)
N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide, commonly known as BMS-986165, is a novel small-molecule inhibitor that selectively targets Tyk2, a member of the Janus kinase (JAK) family. BMS-986165 has been the focus of extensive scientific research due to its potential therapeutic applications in various autoimmune diseases, including psoriasis, psoriatic arthritis, and Crohn's disease.
Wirkmechanismus
BMS-986165 selectively inhibits Tyk2, a member of the N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide family that plays a key role in the signaling pathways of various cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting Tyk2, BMS-986165 can block the downstream signaling of these cytokines, which are known to play a role in the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects
In preclinical studies, BMS-986165 has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and interferon-gamma (IFN-γ), and to increase the production of anti-inflammatory cytokines, such as IL-10. BMS-986165 has also been shown to reduce the number of inflammatory cells in affected tissues, such as the skin in psoriasis and the gut in Crohn's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BMS-986165 is its selectivity for Tyk2, which may reduce the risk of off-target effects compared to non-selective N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide inhibitors. However, one limitation of BMS-986165 is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
For the development of BMS-986165 include clinical trials to evaluate its safety and efficacy in patients with autoimmune diseases. Additionally, further research is needed to determine the optimal dosing regimen and to identify potential biomarkers for patient selection and monitoring. Finally, the potential use of BMS-986165 in combination with other therapies, such as biologics or other small-molecule inhibitors, should be explored.
Synthesemethoden
The synthesis of BMS-986165 involves a multistep process that begins with the reaction of 2-methylbenzoic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with N-(tert-butoxycarbonyl)-3-aminophenylboronic acid to yield the corresponding boronic ester. The boronic ester is then coupled with sec-butylamine in the presence of a palladium catalyst to afford the final product, BMS-986165.
Wissenschaftliche Forschungsanwendungen
BMS-986165 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, BMS-986165 has demonstrated efficacy in models of psoriasis, psoriatic arthritis, and Crohn's disease. BMS-986165 has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Eigenschaften
Produktname |
N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide |
|---|---|
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-[3-(butan-2-ylcarbamoyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-4-14(3)20-18(22)15-9-7-10-16(12-15)21-19(23)17-11-6-5-8-13(17)2/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
AASKLFAHUZLDDL-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C |
Kanonische SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268277.png)
![N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)
![N-[2-(allyloxy)phenyl]-3-chlorobenzamide](/img/structure/B268281.png)
![N-[2-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B268283.png)
![N-(2-furylmethyl)-2-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268285.png)
![N-[2-(allyloxy)phenyl]benzamide](/img/structure/B268288.png)
![N-[2-(allyloxy)phenyl]isonicotinamide](/img/structure/B268289.png)
![N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268290.png)
![N-cyclohexyl-2-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268291.png)
![N-[2-(allyloxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B268292.png)
